Cas no 1782859-05-5 (Methyl 2-(1,1-dioxo-1lambda6-thiomorpholin-2-yl)acetate)

Methyl 2-(1,1-dioxo-1lambda6-thiomorpholin-2-yl)acetate 化学的及び物理的性質
名前と識別子
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- EN300-702206
- Methyl2-(1,1-dioxo-1lambda6-thiomorpholin-2-yl)acetate
- Methyl 2-(1,1-dioxo-1lambda6-thiomorpholin-2-yl)acetate
- Methyl 2-(1,1-dioxidothiomorpholin-2-yl)acetate
- 1782859-05-5
- 2-Thiomorpholineacetic acid, methyl ester, 1,1-dioxide
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- インチ: 1S/C7H13NO4S/c1-12-7(9)4-6-5-8-2-3-13(6,10)11/h6,8H,2-5H2,1H3
- InChIKey: WRKLUZJCSIPSDI-UHFFFAOYSA-N
- ほほえんだ: S1(CCNCC1CC(=O)OC)(=O)=O
計算された属性
- せいみつぶんしりょう: 207.05652907g/mol
- どういたいしつりょう: 207.05652907g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 279
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.2
- トポロジー分子極性表面積: 80.8Ų
じっけんとくせい
- 密度みつど: 1.243±0.06 g/cm3(Predicted)
- ふってん: 383.9±27.0 °C(Predicted)
- 酸性度係数(pKa): 5.76±0.40(Predicted)
Methyl 2-(1,1-dioxo-1lambda6-thiomorpholin-2-yl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-702206-1.0g |
methyl 2-(1,1-dioxo-1lambda6-thiomorpholin-2-yl)acetate |
1782859-05-5 | 1g |
$0.0 | 2023-06-07 |
Methyl 2-(1,1-dioxo-1lambda6-thiomorpholin-2-yl)acetate 関連文献
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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2. Book reviews
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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8. Book reviews
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
Methyl 2-(1,1-dioxo-1lambda6-thiomorpholin-2-yl)acetateに関する追加情報
Methyl 2-(1,1-dioxo-1λ6-thiomorpholin-2-yl)acetate: A Comprehensive Overview
Methyl 2-(1,1-dioxo-1λ6-thiomorpholin-2-yl)acetate (CAS No. 1782859-05-5) is a versatile organic compound with a unique structure that has garnered significant attention in various fields of chemistry and materials science. This compound belongs to the class of thiomorpholines, which are sulfur-containing heterocyclic compounds known for their stability and reactivity. The molecule consists of a thiomorpholine ring with a dioxo substituent and an acetate group attached via a methylene bridge. Its structure makes it highly functionalizable, enabling its use in diverse applications.
The thiomorpholine core of this compound is a six-membered ring containing sulfur and oxygen atoms. This arrangement imparts the molecule with unique electronic properties, making it suitable for applications in drug design, agrochemicals, and advanced materials. Recent studies have highlighted the potential of thiomorpholine derivatives in enhancing the bioavailability of pharmaceutical compounds due to their ability to form stable complexes with biological molecules.
One of the most notable features of Methyl 2-(1,1-dioxo-1λ6-thiomorpholin-2-yl)acetate is its ability to act as a building block for more complex molecules. Researchers have exploited its reactivity to synthesize novel compounds with enhanced pharmacological properties. For instance, its use as an intermediate in the synthesis of herbicides has been reported in several recent studies, where it contributes to the development of more efficient and environmentally friendly agrochemicals.
The dioxo substituent on the thiomorpholine ring plays a crucial role in modulating the compound's chemical reactivity. This group enhances the molecule's ability to participate in nucleophilic and electrophilic reactions, making it a valuable precursor in organic synthesis. Recent advancements in catalytic methods have further expanded its utility by enabling selective transformations that preserve its functional groups while introducing new functionalities.
In terms of applications, Methyl 2-(1,1-dioxo-1λ6-thiomorpholin-2-yl)acetate has found significant use in the pharmaceutical industry. Its ability to form stable amides and esters has made it a key component in drug delivery systems. For example, studies have shown that derivatives of this compound can enhance the solubility and permeability of poorly soluble drugs, thereby improving their therapeutic efficacy.
The acetate group attached to the molecule further enhances its versatility by providing additional sites for chemical modification. This group can be readily converted into other functional groups such as alcohols or carboxylic acids, enabling the synthesis of a wide range of derivatives. Recent research has focused on using these derivatives as intermediates in the synthesis of biologically active compounds.
From an environmental perspective, Methyl 2-(1,1-dioxo-1λ6-thiomorpholin-2-yl)acetate exhibits favorable biodegradation characteristics under controlled conditions. This makes it an attractive option for use in green chemistry applications where sustainability is a key consideration. Its low toxicity profile further adds to its appeal as a safe and effective chemical building block.
Looking ahead, the potential applications of Methyl 2-(1,1-dioxo-1λ6-thiomorpholin-2-yl)acetate are expected to expand further with advancements in synthetic methodologies and materials science. Its unique combination of structural features positions it as a valuable tool for addressing challenges in drug discovery, agricultural chemistry, and sustainable materials development.
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